molecular formula C9H18N2 B1460877 (3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1072102-59-0

(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B1460877
CAS RN: 1072102-59-0
M. Wt: 154.25 g/mol
InChI Key: VJSUDAXXXXTREH-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine, hereafter referred to as EOHPP, is an organic compound belonging to the family of heterocyclic compounds. It is a bicyclic compound with two nitrogen atoms in its structure, which makes it quite interesting for scientists. EOHPP has a wide range of applications in the scientific field, ranging from its use as a synthetic intermediate in organic synthesis to its use in biomedical research.

Scientific Research Applications

EOHPP has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, it is often used as a starting material for the synthesis of other compounds, such as cyclic amines, heterocyclic compounds, and other organic molecules. In drug design, it has been used to study the binding affinity of drugs to their target molecules. In biochemistry, it has been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of EOHPP is not fully understood, but it is thought to act by binding to certain receptors in the body. These receptors are thought to be involved in the regulation of various physiological processes, such as cell growth, metabolism, and inflammation. The exact mechanism of action of EOHPP is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of EOHPP are not yet fully understood. However, some studies have shown that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the expression of certain genes involved in the regulation of cell growth and metabolism.

Advantages and Limitations for Lab Experiments

EOHPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is relatively stable. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments. However, it is important to note that the exact mechanism of action of EOHPP is still not fully understood, and its effects on cells and organisms are still being studied.

Future Directions

There are several potential future directions for research on EOHPP. First, further research is needed to better understand the exact mechanism of action of EOHPP and its effects on cells and organisms. Additionally, further research is needed to identify potential applications for EOHPP in the pharmaceutical and biotechnology industries. Finally, research should be conducted to identify more efficient methods for synthesizing EOHPP, as well as to improve the stability and shelf life of the compound.

properties

IUPAC Name

(3S,8aR)-3-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUDAXXXXTREH-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine

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